dimethyl 2-(6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the thioxo group, and subsequent functionalization to incorporate the dithiole and ester groups. Common reagents used in these reactions include malonic acid derivatives, sulfur-containing reagents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which dimethyl 2-(6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: This compound has similar functional groups and is studied for its biological activities.
Uniqueness
Dimethyl 2-[6-methoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C27H25NO6S3 |
---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
dimethyl 2-[6-methoxy-2,2-dimethyl-1-(2-phenylacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H25NO6S3/c1-27(2)23(35)20(26-36-21(24(30)33-4)22(37-26)25(31)34-5)17-14-16(32-3)11-12-18(17)28(27)19(29)13-15-9-7-6-8-10-15/h6-12,14H,13H2,1-5H3 |
InChI Key |
UWAZYXMAOVNVLR-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CC4=CC=CC=C4)C=CC(=C3)OC)C |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CC4=CC=CC=C4)C=CC(=C3)OC)C |
Origin of Product |
United States |
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